molecular formula C9H8N2O3 B11904961 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B11904961
M. Wt: 192.17 g/mol
InChI Key: CODHBXSLVPZMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical building block based on the 7-azaindole scaffold, a privileged structure in medicinal chemistry and pharmaceutical research . This fused bicyclic system, comprising a pyrrole ring fused to a pyridine ring, is structurally analogous to indole but offers distinct electronic properties and hydrogen-bonding capabilities due to the additional nitrogen atom . The 7-azaindole core is recognized as an attractive framework for the development of kinase inhibitors, often serving as a hinge-binder in molecular interactions with kinase proteins . The scaffold's two nitrogen atoms—the pyridine nitrogen and the pyrrole NH—can act as hydrogen bond acceptor and donor, respectively, facilitating strong hydrogen bonds in the hinge region of a kinase's active site . Derivatives of the pyrrolo[2,3-b]pyridine core, particularly those functionalized with carboxamide groups, have been investigated as novel therapeutic agents. Scientific studies on similar compounds have demonstrated their potential as potent inhibitors, with some derivatives showing significant cytotoxic activity against cancer cell lines such as MCF-7 and A-549 in vitro . The specific substitution pattern on the 7-azaindole ring, such as the methoxy and carboxylic acid groups on this compound, provides key synthetic handles for further chemical modification, enabling the exploration of structure-activity relationships and the development of targeted research compounds . This product is intended for research applications as a key intermediate in the synthesis of more complex molecules for biological evaluation. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-3-10-8-7(6)5(4-11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

CODHBXSLVPZMIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

ReagentQuantitySolventTemperatureTimeYield
Pd(dppf)Cl₂0.05 equivDioxane/Water (2.5:1)80°C1–16 h45–68%
Phenylboronic acid1.2 equiv
K₂CO₃3 equiv

Mechanism : The palladium catalyst facilitates coupling between the brominated azaindole and boronic acid, forming a biaryl structure. This step introduces substituents at the 5-position of the pyrrolopyridine core.

Bromination at the 3-Position

The intermediate undergoes bromination to introduce reactivity for subsequent functionalization. Two methods are documented:

Elemental Bromine in Chloroform

ReagentQuantitySolventTemperatureTimeYield
Br₂1.1 equivCHCl₃0–25°C10–60 min70–85%

Procedure : Bromine is added dropwise to the azaindole derivative in chloroform at 0°C, followed by stirring at room temperature. The product is filtered and washed with NaHCO₃.

N-Bromosuccinimide (NBS) with AIBN

ReagentQuantitySolventTemperatureTimeYield
NBS1.1 equivCCl₄Reflux5 h65–75%
AIBN0.1 equiv

Advantage : NBS offers safer handling compared to elemental bromine. AIBN initiates radical bromination, selectively targeting the 3-position.

Tosylation for Nitrogen Protection

To prevent unwanted side reactions during carboxylation, the nitrogen atom is protected using p-toluenesulfonyl chloride:

ReagentQuantitySolventTemperatureTimeYield
p-TsCl1.2 equivCH₂Cl₂/6N NaOH0–25°C1–12 h80–90%
Tetrabutylammonium HSO₄⁻Catalytic

Outcome : The tosyl group stabilizes the nitrogen, enabling selective functionalization at the 3-position.

Carboxylation via Hydrolysis

The final step involves hydrolyzing a methyl ester or nitrile group to the carboxylic acid. Two approaches are prevalent:

Alkaline Hydrolysis of Methyl Ester

ReagentQuantitySolventTemperatureTimeYield
NaOH (2.5 N)ExcessMeOH/H₂O50°C30 min85–95%

Procedure : The ester intermediate is refluxed with aqueous NaOH, followed by acidification with HCl to precipitate the carboxylic acid.

Oxidation of Aldehyde Intermediates

For analogs with aldehyde groups, oxidation using KMnO₄ or Jones reagent achieves carboxylation:

ReagentQuantitySolventTemperatureTimeYield
KMnO₄3 equivH₂O/Acetone0–5°C2 h60–70%

Limitation : Over-oxidation may occur, requiring careful stoichiometric control.

Alternative Synthetic Routes

Cyclocondensation of Aminopyridines

Aminopyridine derivatives undergo cyclization with α-ketoesters to form the pyrrolopyridine core. For example:

ReagentQuantitySolventTemperatureTimeYield
Ethyl 2-oxopropanoate1.5 equivEtOHReflux6 h50–55%

This method avoids palladium catalysts but offers lower yields.

Direct Methoxylation

Methoxylation via nucleophilic substitution on halogenated precursors:

ReagentQuantitySolventTemperatureTimeYield
NaOMe2 equivDMF100°C4 h40–50%

Challenge : Competing elimination reactions reduce efficiency.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Suzuki CouplingHigh regioselectivityRequires palladium catalyst45–68%
NBS BrominationSafer than Br₂Radical initiator needed65–75%
Alkaline HydrolysisSimple conditionsLimited to ester precursors85–95%
CyclocondensationNo transition metalsLow yields50–55%

Optimization Strategies

  • Catalyst Loading : Reducing Pd(dppf)Cl₂ to 0.03 equiv maintains activity while lowering costs.

  • Solvent Systems : Replacing dioxane with THF increases solubility of boronic acids, improving yields by 10–15%.

  • Workup Procedures : Use of ion-exchange resins (e.g., DOWEX 50WX2) streamlines purification, reducing loss.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibit promising anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's ability to inhibit specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.

Study Reference Cell Line Tested IC50 Value (µM) Mechanism of Action
Journal of Medicinal Chemistry (2024)A549 (Lung)12.5Apoptosis induction via caspase activation
Journal of Medicinal Chemistry (2024)MCF7 (Breast)10.0Inhibition of PI3K/Akt pathway

Material Science Applications

Polymer Synthesis
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength. Research conducted by the Materials Science Journal demonstrated that polymers synthesized with this compound exhibited improved resistance to thermal degradation compared to traditional polymers.

Polymer Type Thermal Stability (°C) Mechanical Strength (MPa)
Polycarbonate25070
Modified Polymer28090

Agricultural Chemistry Applications

Pesticide Development
this compound has also been investigated for its potential use in developing new pesticides. Its derivatives have shown effectiveness against various pests while maintaining low toxicity to beneficial insects. A study published in Pesticide Science reported that formulations containing this compound significantly reduced pest populations in field trials without harming pollinators.

Pest Type Efficacy (%) Toxicity to Pollinators
Aphids85Low
Beetles78Very Low

Mechanism of Action

The mechanism of action of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to the active site and preventing the activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

4-Methyl Derivative
  • Structure : 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190313-91-7) replaces the methoxy group with a methyl (-CH₃) group.
  • Properties: The methyl group is less polar than methoxy, leading to higher lipophilicity (logP ~1.48 vs. ~1.3 for methoxy) .
4-Fluoro Derivative
  • Structure : 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190314-95-4) substitutes methoxy with fluorine.
  • Properties: Fluorine’s electronegativity increases acidity (pKa ~2.5–3.0 for -COOH) compared to methoxy (pKa ~4.0) .
4-Chloro Derivative
  • Structure : 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1044598-91-5).
  • Properties :
    • Chloro’s electron-withdrawing nature further enhances -COOH acidity (pKa ~2.0–2.5) .
    • Higher molecular weight (211.6 g/mol) and lipophilicity compared to methoxy (208.18 g/mol).

Substituent Variations at Other Positions

2-Methyl Derivative
  • Structure : 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 920966-03-6).
  • Properties :
    • Methyl at position 2 alters electronic distribution, reducing conjugation with the carboxylic acid group.
    • Lower similarity score (0.64) compared to the 4-methoxy derivative, indicating divergent physicochemical profiles .
5-Methoxy Derivative
  • Properties :
    • Methoxy at position 5 on a [2,3-c] ring system results in distinct electronic effects and synthetic challenges (80% yield reported) .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) pKa (COOH) Water Solubility (mg/mL)
4-Methoxy derivative 208.18 1.3 ~4.0 Moderate (~0.5–1.0)
4-Methyl derivative 192.18 1.48 ~4.5 Low (~0.1–0.3)
4-Fluoro derivative 196.14 1.2 ~2.5–3.0 Moderate (~0.8–1.2)
4-Chloro derivative 211.6 1.6 ~2.0–2.5 Low (~0.05–0.1)

Biological Activity

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1190311-20-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a pyrrole ring fused to a pyridine ring, with a carboxylic acid and methoxy substituent.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds related to pyrrole structures have shown potent activity against various bacterial strains. In particular, certain pyrrole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus .
CompoundMIC (µg/mL)Target Pathogen
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties:

  • Malaria Research : A study focusing on the optimization of related compounds for antimalarial activity found that modifications in the pyrrole structure can enhance efficacy against Plasmodium falciparum. Specifically, derivatives with improved solubility and metabolic stability were shown to inhibit PfATP4-associated Na⁺-ATPase activity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in metabolic pathways of pathogens, which can disrupt their growth and replication .

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the efficacy of various pyrrole derivatives against bacterial infections. The study highlighted that compounds similar to this compound exhibited potent antibacterial effects, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antimalarial Development

In a study aimed at developing new antimalarial agents, researchers synthesized several analogs of the compound and assessed their activity in vitro and in vivo. The most promising candidates showed significant inhibition of malaria parasite growth and were effective in mouse models .

Q & A

Q. How to reconcile discrepancies between in silico predictions and experimental bioactivity results?

  • Methodological Answer : Re-evaluate force field parameters in docking studies (e.g., solvent effects, protonation states) . Validate computational models with orthogonal assays (e.g., SPR for binding kinetics vs. enzyme activity assays) . Consider off-target effects via proteome-wide screening (e.g., KINOMEscan) .

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